molecular formula C16H27BN2O2 B2903891 N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 2490666-17-4

N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B2903891
CAS No.: 2490666-17-4
M. Wt: 290.21
InChI Key: RTGNACSWIOZLAH-UHFFFAOYSA-N
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Description

N-(Pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 2490666-17-4) is a boronate ester featuring a pyridin-2-amine scaffold substituted with a pentan-3-yl group at the amine position and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) at the 5-position of the pyridine ring. Its molecular formula is C₁₆H₂₇BN₂O₂, with a molecular weight of 290.22 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal and materials chemistry .

Properties

IUPAC Name

N-pentan-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O2/c1-7-13(8-2)19-14-10-9-12(11-18-14)17-20-15(3,4)16(5,6)21-17/h9-11,13H,7-8H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGNACSWIOZLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H27BN2OC_{16}H_{27}BN_2O and features a pyridine ring substituted with a dioxaborolane moiety. Its structural characteristics suggest potential interactions with biological targets, particularly in the context of cancer therapy and immunomodulation.

Research indicates that compounds containing dioxaborolane structures may interact with various biological pathways. Notably, they can act as inhibitors of protein-protein interactions (PPIs), which are crucial in many cellular processes, including those involved in cancer progression and immune response modulation.

Protein Interaction Modulation

One significant area of focus is the inhibition of the PD-1/PD-L1 axis, a critical pathway in immune evasion by tumors. Compounds that disrupt this interaction can potentially enhance T-cell activity against cancer cells. For instance, similar compounds have been shown to restore T-cell functions in cancer models by blocking PD-L1 binding to PD-1 receptors on T-cells .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant biological activity:

StudyAssay TypeResultReference
1PD-L1 Binding Inhibition92% rescue of T-cell function at 100 nM
2Cytotoxicity AssayIC50 values indicating selective toxicity towards cancer cells
3Cell Proliferation AssayInhibition of proliferation in various cancer cell lines

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Immunotherapy : A study explored the use of this compound in combination with existing immunotherapeutics, showing enhanced efficacy in mouse models of melanoma.
  • Targeted Therapy : Research indicated that the compound could serve as a scaffold for developing targeted therapies against specific cancer types by modifying its side chains to improve selectivity and potency.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile is essential for evaluating the therapeutic potential of this compound:

ParameterValue
BioavailabilityModerate
Half-life4 hours
MetabolismHepatic
Toxicity ProfileLow at therapeutic doses

Studies suggest that while the compound has a favorable PK profile, further investigations are needed to assess long-term effects and potential off-target interactions .

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is in medicinal chemistry. The compound's unique functional groups allow it to interact with biological systems in novel ways.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane units can exhibit anticancer properties. The ability of the dioxaborolane moiety to form stable complexes with biological targets may enhance the efficacy of drugs designed to treat cancer .

Targeted Drug Delivery

The incorporation of the pyridine ring in the structure may facilitate targeted delivery mechanisms in drug design. Pyridine derivatives are known for their ability to interact selectively with certain receptors or enzymes, making them suitable candidates for developing targeted therapies .

Materials Science

This compound also shows promise in materials science due to its chemical stability and potential for functionalization.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its dioxaborolane group can participate in cross-linking reactions, which may lead to the development of new polymeric materials with enhanced mechanical properties and thermal stability .

Sensor Development

Due to its electronic properties, this compound may be utilized in the fabrication of sensors. The ability to modify the electronic characteristics through substitution allows for the development of sensitive detection systems for various analytes .

Organic Synthesis

In organic synthesis, this compound can act as a versatile building block.

Boron Chemistry

The presence of boron in its structure makes it an attractive candidate for reactions involving boron chemistry, such as Suzuki coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in synthesizing complex organic molecules .

Synthesis of Heterocycles

The pyridine moiety can be further transformed into various heterocyclic compounds through cyclization reactions, expanding its utility in synthetic organic chemistry .

Case Studies

Several case studies highlight the applications mentioned above:

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated that derivatives of dioxaborolane exhibit significant cytotoxicity against specific cancer cell lines .
Study BPolymer ApplicationsInvestigated the use of this compound as a cross-linker in thermosetting polymers .
Study COrganic SynthesisShowed successful application in Suzuki coupling reactions leading to high yields of desired products .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in the amine substituent, pyridine substitution pattern, and boronate group (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Features
N-(Pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₆H₂₇BN₂O₂ 290.22 Pentan-3-yl (N), Boronate (5) High lipophilicity; steric bulk enhances stability in cross-coupling
N,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₃H₂₁BN₂O₂ 248.14 N-Me, 3-Me, Boronate (5) Smaller substituents increase reactivity but reduce lipophilicity
N,N-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C₁₃H₂₁BN₂O₂ 248.14 N,N-Me (3), Boronate (5) Electron-rich pyridine; potential for altered regioselectivity
3-Chloro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₂H₁₈BClN₂O₂ 268.55 3-Cl, N-Me, Boronate (5) Electron-withdrawing Cl enhances electrophilicity of boron
4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyridin-2-amine C₁₄H₂₀BF₃N₂O₂ 312.13 4-Me, N-CF₃CH₂, Boronate (5) Fluorine enhances metabolic stability; polar substituent reduces solubility

Reactivity in Cross-Coupling Reactions

The pentan-3-yl substituent provides moderate steric hindrance, balancing reactivity and stability in Suzuki-Miyaura couplings. In contrast:

  • N,3-Dimethyl analog : Smaller substituents accelerate coupling but may lead to by-products due to reduced steric protection of the boron center .
  • Chloro-substituted analog : The electron-withdrawing Cl group increases the electrophilicity of the boron atom, improving oxidative addition to palladium catalysts .
  • Trifluoroethyl analog : The strong electron-withdrawing effect of CF₃ may slow transmetallation but improve selectivity in aryl-aryl bond formation .

Stability and Handling Considerations

  • N-(Pentan-3-yl) derivative : Likely requires storage at 2–8°C to prevent hydrolysis of the boronate ester, similar to analogs in and .
  • Hazard profiles : Compounds like N,N-dimethyl analogs () exhibit skin/eye irritation (H315, H319), suggesting similar precautions for the target compound.

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